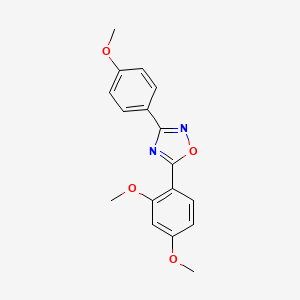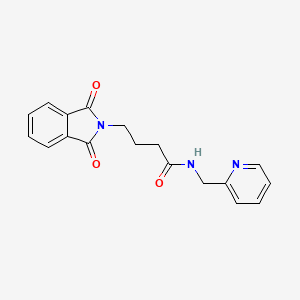
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-pyridinylmethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-pyridinylmethyl)butanamide, also known as JNJ-42165279, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It is a highly specific inhibitor of the MDM2 protein, which is a negative regulator of the tumor suppressor protein p53. By inhibiting MDM2, JNJ-42165279 can activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Wirkmechanismus
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-pyridinylmethyl)butanamide works by inhibiting the MDM2 protein, which is a negative regulator of the p53 tumor suppressor protein. In normal cells, the p53 pathway is activated in response to DNA damage, leading to cell cycle arrest and DNA repair. In cancer cells, the p53 pathway is often disrupted, allowing the cells to continue to divide and grow uncontrollably. By inhibiting MDM2, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-pyridinylmethyl)butanamide can activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-pyridinylmethyl)butanamide has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, it has been shown to increase the expression of p53 and its downstream target genes, leading to cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-pyridinylmethyl)butanamide is its high specificity for the MDM2 protein, which reduces the risk of off-target effects. However, its complex synthesis method and high cost may limit its widespread use in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-pyridinylmethyl)butanamide. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is its potential use in treating specific types of cancer, such as leukemia and lymphoma. Further research is also needed to evaluate its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-pyridinylmethyl)butanamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The process is complex and requires expertise in organic chemistry. The detailed synthesis method is beyond the scope of this paper, but it can be found in the literature.
Wissenschaftliche Forschungsanwendungen
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-pyridinylmethyl)butanamide has been extensively studied in preclinical models of cancer, including in vitro cell culture studies and in vivo animal models. It has shown promising results in inducing apoptosis in cancer cells and inhibiting tumor growth. Clinical trials are ongoing to evaluate its safety and efficacy in cancer patients.
Eigenschaften
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(pyridin-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-16(20-12-13-6-3-4-10-19-13)9-5-11-21-17(23)14-7-1-2-8-15(14)18(21)24/h1-4,6-8,10H,5,9,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEQFNCGKAPNSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxoisoindol-2-yl)-N-(pyridin-2-ylmethyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-phenylpropanamide](/img/structure/B5775611.png)
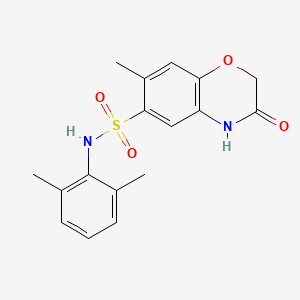
![2-(2,5-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5775642.png)
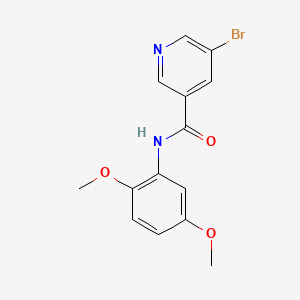
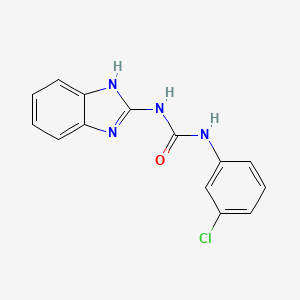
![N-[2-(3-chlorophenyl)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5775664.png)
![3-methyl-N-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B5775676.png)
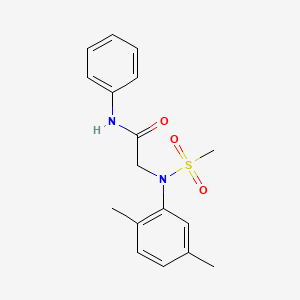
![4-{2-cyano-3-[(2-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl cyclopropanecarboxylate](/img/structure/B5775686.png)
![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5775697.png)
![methyl 2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5775702.png)
![4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5775709.png)

